physicochemical properties of 3-(Bromomethyl)-2-methyl-1,1'-biphenyl
physicochemical properties of 3-(Bromomethyl)-2-methyl-1,1'-biphenyl
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 3-(Bromomethyl)-2-methyl-1,1'-biphenyl
This technical guide provides a comprehensive analysis of 3-(Bromomethyl)-2-methyl-1,1'-biphenyl, a key intermediate in the fields of medicinal chemistry and materials science. This document delves into its core physicochemical properties, provides a detailed spectroscopic profile for its characterization, outlines a robust synthetic protocol, and explores its chemical reactivity and applications. The insights are tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile building block.
Molecular Structure and Core Properties
3-(Bromomethyl)-2-methyl-1,1'-biphenyl is an aromatic hydrocarbon featuring a biphenyl backbone. This core structure is prevalent in a vast number of pharmacologically active compounds and advanced materials.[1][2] The strategic placement of a reactive bromomethyl group at the 3-position and a methyl group at the 2-position of one phenyl ring makes it a highly valuable and versatile synthetic intermediate.
Table 1: Chemical Identity and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 3-(Bromomethyl)-2-methyl-1,1'-biphenyl | - |
| Molecular Formula | C₁₄H₁₃Br | [3] |
| Molecular Weight | 261.16 g/mol | Calculated |
| Monoisotopic Mass | 260.02005 Da | [3] |
| Appearance | Solid or viscous liquid | |
| Solubility | Soluble in organic solvents (e.g., CCl₄, DMF); Insoluble in water | Inferred from synthesis protocols[4] |
| InChIKey | UTCWKKQFHHVEPP-UHFFFAOYSA-N | [3] |
| SMILES | CC1=C(C=CC=C1C2=CC=CC=C2)CBr | [3] |
Spectroscopic Profile for Structural Elucidation
Accurate structural confirmation is paramount in synthesis. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a self-validating system for verifying the identity and purity of 3-(Bromomethyl)-2-methyl-1,1'-biphenyl.
Caption: Workflow for spectroscopic confirmation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The benzylic protons (-CH₂Br) would appear as a characteristic singlet around δ 4.5 ppm.[5] The methyl protons (-CH₃) would also be a singlet, likely in the δ 2.0-2.5 ppm region. The aromatic protons would resonate in the δ 7.0-7.8 ppm range, exhibiting complex splitting patterns due to coupling between adjacent protons on the two phenyl rings.
-
¹³C NMR: The carbon spectrum would confirm the presence of 14 distinct carbon environments. Key signals include the benzylic carbon (~33 ppm), the methyl carbon (~20 ppm), and the twelve aromatic carbons (125-145 ppm).
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition. A crucial diagnostic feature for 3-(Bromomethyl)-2-methyl-1,1'-biphenyl is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[6] This results in two molecular ion peaks of almost equal intensity, [M]⁺ and [M+2]⁺, which is a definitive indicator of a monobrominated compound.[6]
Table 2: Predicted Mass Spectrometry Data
| Adduct | m/z (mass-to-charge ratio) |
| [M+H]⁺ | 261.02733 |
| [M+Na]⁺ | 283.00927 |
| [M-H]⁻ | 259.01277 |
| Source: PubChemLite[3] |
Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups. Expected absorption bands include:
-
3100-3000 cm⁻¹: Aromatic C-H stretching.
-
3000-2850 cm⁻¹: Aliphatic C-H stretching (from -CH₃ and -CH₂Br).
-
1600-1450 cm⁻¹: Aromatic C=C ring stretching.
-
~1210 cm⁻¹ and ~600 cm⁻¹: C-Br stretching vibrations.
Synthesis and Purification
The most efficient and selective method for preparing benzylic bromides is through free-radical bromination of the corresponding methyl-substituted precursor, in this case, 2,3-dimethyl-1,1'-biphenyl.[7] This reaction leverages the relative weakness of the benzylic C-H bond, allowing for selective substitution without affecting other C-H bonds.[7]
Synthetic Strategy: Free-Radical Bromination
The causality behind this experimental choice lies in reaction kinetics. The initiation step generates a bromine radical which preferentially abstracts a hydrogen atom from the benzylic position. This is because the resulting benzylic radical is stabilized by resonance with the adjacent aromatic ring, lowering the activation energy for this pathway.[8] N-Bromosuccinimide (NBS) is the preferred brominating agent as it provides a low, constant concentration of Br₂, which minimizes side reactions like aromatic bromination.[7] A radical initiator, such as benzoyl peroxide or AIBN, is required to start the chain reaction.
Caption: Experimental workflow for synthesis and purification.
Detailed Experimental Protocol
This protocol is adapted from a standard procedure for benzylic bromination.[4]
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the starting material, 2,3-dimethyl-1,1'-biphenyl (1.0 eq), and a suitable solvent such as carbon tetrachloride (CCl₄).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN (0.02-0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a 250-watt lamp to initiate the reaction.
-
Monitoring: The reaction is self-validating. Progress can be monitored by TLC or GC-MS. The disappearance of the starting material and the appearance of a new spot for the product indicates completion. The solid succinimide byproduct will float to the surface.
-
Workup: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Filter the solid succinimide and rinse the filter cake with a small amount of cold CCl₄.
-
Purification: Combine the filtrates and wash with a saturated aqueous sodium chloride solution. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.
-
Final Purification: The resulting crude product can be further purified by flash column chromatography on silica gel to yield the pure 3-(Bromomethyl)-2-methyl-1,1'-biphenyl.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 3-(Bromomethyl)-2-methyl-1,1'-biphenyl stems from the high reactivity of the benzylic bromide group.
Nucleophilic Substitution Reactions
The C-Br bond is polarized, and the bromide ion is an excellent leaving group.[8] This makes the benzylic carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles in both SN1 and SN2 reactions.[9][10] This reactivity allows for the facile introduction of the 2-methyl-1,1'-biphenyl-3-ylmethyl moiety into other molecules, enabling the construction of more complex structures.[8] For example, it can be used to alkylate alcohols, amines, and thiols, or to form new carbon-carbon bonds with organometallic reagents.
Applications in Drug Discovery and Materials Science
Biphenyl derivatives are a cornerstone in medicinal chemistry, serving as versatile platforms for drugs with activities including antihypertensive, anti-inflammatory, anticancer, and antimicrobial properties.[1] This specific intermediate is a key building block for synthesizing complex molecules, such as sartan antihypertensive drugs or novel androgen receptor degraders for cancer treatment.[11][12] In materials science, the rigid biphenyl structure is a component in the design of organic light-emitting diodes (OLEDs).[13]
Safety and Handling
3-(Bromomethyl)-2-methyl-1,1'-biphenyl and similar benzyl bromides are hazardous compounds that must be handled with appropriate care.
Table 3: Hazard Profile
| Hazard Class | Description | Source |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [14][15] |
| Skin Corrosion/Irritation | Causes skin corrosion or irritation. | [14][16] |
| Eye Damage/Irritation | Causes serious eye irritation or damage. | [16] |
| Lachrymator | Is a strong lachrymator (tear-inducing agent). | [17] |
Safe Handling Procedures:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[17] Ensure an eyewash station and safety shower are readily accessible.[15]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[15]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials like strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
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